molecular formula C13H8FN3O2 B8292022 6-Fluoro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B8292022
M. Wt: 257.22 g/mol
InChI Key: KZIRCPGXXKPNTC-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 6-fluoro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (0.45 g, 1.75 mmol) and tin (II) dichloride dihydrate (1.97 g, 8.75 mmol) in EtOH (25 ml) to give the title compound (0.325 g, 82%) as a pale yellow solid after work-up and flash chromatography (4:1 EtOAc/DCM).
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
1.97 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.O.O.[Sn](Cl)Cl.CCOC(C)=O.C(Cl)Cl>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.C(Cl)Cl
Step Two
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)[N+](=O)[O-]
Step Four
Name
Quantity
1.97 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2N(C1)C=C(N2)C2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.